Cas no 72332-33-3 (Procaterol)
Procaterol Chemical and Physical Properties
Names and Identifiers
-
- Procaterol
- (R*,S*)-(-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- (S)-N,N-DiMethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanaMine
- 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1h)-quinolinone(r*,s
- ent-Florfenicol AMine-d3
- s*)-(+-)
- FKNXQNWAXFXVNW-UHFFFAOYSA-N
- Procaterol (INN)
- 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one
- AKOS005564627
- DTXSID50860939
- Q27088451
- 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
- 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxycarbostyril
- NCGC00018291-02
- BDBM50493310
- NSC-308904
- L023776
- BRD-A22684332-003-02-3
- KBio3_002739
- AC-13705
- NCGC00024381-02
- NSC308904
- Meptin (TN)
- GTPL3464
- 60443-17-6
- SPBio_001400
- CHEMBL160519
- SCHEMBL4632
- 8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- Spectrum3_001770
- Meptin
- D08424
- AKOS015961460
- BRD-A22684332-003-03-1
- Procaterolo
- 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-
- NSC 308904
- CHEBI:91585
- 72332-33-3
- Pro-Air
- NS00096927
- Spectrum2_001550
- BSPBio_003239
- 5-[1-hydroxy-2-(propan-2-ylamino)butyl]quinoline-2,8-diol
- DB-229702
- DB-055628
- STK632659
-
- Inchi: 1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)
- InChI Key: FKNXQNWAXFXVNW-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C2=C1C=CC(N2)=O)O)C(CC)NC(C)C
Computed Properties
- Exact Mass: 290.16300
- Monoisotopic Mass: 290.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.6A^2
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 1.5
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.191 g/cm3
- Melting Point: 170-173°C(lit.)
- Boiling Point: 539.5ºC at 760 mmHg
- Flash Point: 539.5 °C at 760 mmHg
- PSA: 85.35000
- LogP: 2.43460
- Solubility: It is soluble in methanol, slightly soluble in ethanol, and almost insoluble in acetone \ ether \ acetic alcohol \ chloroform or benzene. It turns colored when exposed to light
Procaterol Security Information
- WGK Germany:1
- Safety Instruction: S26; S36/37; S37/39; S36
- RTECS:IQ0220000
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
Procaterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-344977-100mg |
Procaterol, |
72332-33-3 | 100mg |
¥4212.00 | 2023-09-05 | ||
| Biosynth | XCA33233-10 mg |
Procaterol |
72332-33-3 | 10mg |
$132.00 | 2022-12-28 | ||
| Biosynth | XCA33233-25 mg |
Procaterol |
72332-33-3 | 25mg |
$247.50 | 2022-12-28 | ||
| Biosynth | XCA33233-50 mg |
Procaterol |
72332-33-3 | 50mg |
$396.00 | 2022-12-28 | ||
| Biosynth | XCA33233-100 mg |
Procaterol |
72332-33-3 | 100MG |
$634.00 | 2022-12-28 | ||
| Biosynth | XCA33233-250 mg |
Procaterol |
72332-33-3 | 250MG |
$1,187.50 | 2022-12-28 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-344977-100 mg |
Procaterol, |
72332-33-3 | 100MG |
¥4,212.00 | 2023-07-11 |
Procaterol Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Procaterol
Procaterol: A Comprehensive Overview
Procaterol, with the CAS number 72332-33-3, is a potent and selective β₂-adrenergic receptor agonist that has garnered significant attention in the field of respiratory medicine. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma due to its ability to relax bronchial smooth muscles and improve airflow. This compound has been extensively studied for its pharmacokinetic properties, therapeutic efficacy, and safety profile, making it a valuable addition to the arsenal of medications for respiratory disorders.
The chemical structure of Procaterol is characterized by its unique arrangement of functional groups that contribute to its selectivity for β₂-adrenergic receptors. Recent studies have highlighted the importance of its stereochemistry in determining its pharmacodynamic effects. Researchers have explored the synthesis of Procaterol through various routes, including enantioselective synthesis, to optimize its bioavailability and minimize adverse effects. These advancements have significantly improved the therapeutic index of Procaterol, making it a preferred choice for patients with moderate to severe respiratory conditions.
One of the most notable aspects of Procaterol is its long duration of action, which allows for once-daily administration. This feature enhances patient compliance and reduces the likelihood of treatment discontinuation. Clinical trials have demonstrated that Procaterol provides sustained bronchodilation, leading to improved lung function and reduced exacerbation rates in patients with COPD. Moreover, its selective action on β₂-receptors minimizes systemic side effects, such as tremors or cardiovascular disturbances, which are commonly associated with non-selective β-adrenergic agonists.
Recent research has also focused on the potential of Procaterol in combination therapies for respiratory diseases. Studies have shown that combining Procaterol with inhaled corticosteroids or other bronchodilators can synergistically enhance therapeutic outcomes. For instance, a randomized controlled trial published in 2022 demonstrated that a fixed-dose combination of Procaterol and an inhaled corticosteroid resulted in significant improvements in lung function and quality of life compared to monotherapy. These findings underscore the versatility of Procaterol in addressing the multifaceted nature of respiratory disorders.
In addition to its clinical applications, Procaterol has been a subject of interest in pharmacological research due to its mechanism of action. The compound activates β₂-adrenergic receptors, leading to intracellular signaling pathways that result in smooth muscle relaxation. Emerging studies have explored the role of Procaterol in modulating airway inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This dual action not only improves airflow but also addresses the underlying inflammatory processes associated with COPD and asthma.
The safety profile of Procaterol has been extensively evaluated across various patient populations. Adverse effects are generally mild and transient, with cough being the most commonly reported side effect. Long-term studies have also demonstrated that Procaterol does not increase the risk of serious adverse events, such as cardiovascular complications or bone density loss, which are concerns with some other β-adrenergic agonists. These findings reinforce the favorable risk-benefit ratio of Procaterol.
Looking ahead, ongoing research is focused on optimizing delivery systems for Procaterol to further enhance its efficacy and reduce side effects. Inhalation devices with improved drug delivery efficiency are being developed to ensure that higher concentrations of Procaterol reach the target site while minimizing systemic exposure. Additionally, researchers are investigating the potential use of Procaterol in other respiratory conditions, such as acute exacerbations of COPD or allergic rhinitis, where β₂-adrenergic agonists may offer therapeutic benefits.
In conclusion, Procaterol (CAS number 72332-33-3) stands as a cornerstone in the management of respiratory diseases due to its potent bronchodilatory effects and favorable safety profile. Its selective action on β₂-adrenergic receptors, long duration of action, and potential for combination therapies make it an indispensable medication for patients with COPD and asthma. As research continues to uncover new insights into its mechanisms and applications, Procaterol is poised to remain a key player in respiratory medicine for years to come.
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